molecular formula C15H21N3O3 B2709808 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034422-58-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2709808
CAS No.: 2034422-58-5
M. Wt: 291.351
InChI Key: FQUXVDGDRNDIOH-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a pyridazinone core linked to a tetrahydro-2H-pyran carboxamide moiety via an ethyl chain. This specific molecular architecture is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating modulation of enzyme and receptor activity. Pyridazinone derivatives are established as key pharmacophores in drug discovery, documented in scientific literature for their diverse biological activities. Research indicates that structurally related pyridazinone compounds have been explored as agonists for the thyroid hormone beta receptor (THRβ), a validated target for treating metabolic diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis . Other patented pyridazinone scaffolds have been designed for the treatment of cystic fibrosis, suggesting potential applications in probing ion channel function and cellular transport mechanisms . Furthermore, certain pyridazinone-containing molecules have been investigated in the context of neurological disorders, including Parkinson's disease and dementia, highlighting the versatility of this chemotype in neuroscience research . The incorporation of the tetrahydro-2H-pyran ring, a common feature in bioactive compounds, is a strategy often employed to influence the molecule's physicochemical properties and metabolic stability. This compound is a valuable chemical tool for researchers studying structure-activity relationships (SAR), optimizing lead compounds in discovery campaigns, and elucidating novel biological pathways in areas of high unmet medical need. It is supplied for research use only in non-clinical laboratory settings.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-14-4-3-13(11-1-2-11)17-18(14)8-7-16-15(20)12-5-9-21-10-6-12/h3-4,11-12H,1-2,5-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUXVDGDRNDIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

  • N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

  • N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

  • N-(2-(3-ethyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyridazine ring, which is known for its diverse biological properties. The molecular formula is C13H18N4O3C_{13}H_{18}N_{4}O_{3}, and it has a molecular weight of 278.31 g/mol. The structure can be represented as follows:

N 2 3 cyclopropyl 6 oxopyridazin 1 6H yl ethyl tetrahydro 2H pyran 4 carboxamide\text{N 2 3 cyclopropyl 6 oxopyridazin 1 6H yl ethyl tetrahydro 2H pyran 4 carboxamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of various proteases, similar to other pyridazine derivatives that target the HCV NS3/4A protease . Such inhibition can disrupt viral replication processes.
  • Cell Cycle Modulation : In vitro studies indicate that this compound induces G1 phase cell cycle arrest and promotes apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For example, it was effective against breast cancer and lung cancer cell lines, with IC50 values indicating potent activity.
Cell LineIC50 (µM)Mechanism
MCF7 (Breast)10G1 arrest, apoptosis induction
A549 (Lung)15Caspase activation

Antiviral Activity

In addition to its antitumor properties, the compound has shown potential antiviral effects:

  • HCV Protease Inhibition : Similar structural analogs have been documented to inhibit HCV NS3/4A protease effectively, suggesting that this compound may exert similar effects .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. The findings support its development as a potential chemotherapeutic agent.
  • In Vivo Studies : Animal model studies have indicated that administration of this compound leads to tumor size reduction in xenograft models, reinforcing the need for further clinical investigations.

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